molecular formula C26H35N7O2 B124730 Aminopotentidine CAS No. 140873-26-3

Aminopotentidine

Cat. No.: B124730
CAS No.: 140873-26-3
M. Wt: 477.6 g/mol
InChI Key: CICDSYWWNDGAGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aminopotentidine is a H2 antagonist . It primarily targets the histamine H2 receptors . These receptors play a crucial role in gastric acid secretion and serve as a key target in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease.

Mode of Action

This compound interacts with its targets, the histamine H2 receptors, by binding to them . This binding prevents histamine, a neurotransmitter, from activating the H2 receptors . As a result, the secretion of gastric acid is reduced .

Biochemical Pathways

It is known that the compound’s action on the histamine h2 receptors influences thegastric acid secretion pathway . By blocking these receptors, this compound disrupts the normal biochemical pathway that leads to the production and release of gastric acid.

Pharmacokinetics

Like other h2 antagonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary molecular effect of this compound’s action is the reduction of gastric acid secretion . This occurs at the cellular level when this compound binds to the histamine H2 receptors, preventing their activation by histamine . The overall result is a decrease in the volume of gastric acid produced, which can help alleviate symptoms and conditions associated with excessive gastric acid secretion.

Biochemical Analysis

Biochemical Properties

Aminopotentidine functions primarily as a histamine H2 receptor antagonist. It binds to the H2 receptors on the surface of gastric parietal cells, inhibiting the action of histamine and thereby reducing gastric acid secretion . The compound interacts with various enzymes and proteins, including the histamine H2 receptor, which is a G protein-coupled receptor. The binding of this compound to this receptor prevents the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent reduction in acid secretion .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those involved in gastric acid secretion. By inhibiting the histamine H2 receptor, this compound reduces the activity of parietal cells in the stomach, leading to decreased acid production . This inhibition also affects cell signaling pathways, including the cyclic AMP pathway, which plays a crucial role in regulating gastric acid secretion. Additionally, this compound may influence gene expression related to acid production and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the histamine H2 receptor on gastric parietal cells. This binding inhibits the receptor’s ability to activate adenylate cyclase, resulting in decreased cyclic AMP production . The reduction in cyclic AMP levels leads to decreased activation of protein kinase A, which in turn reduces the phosphorylation of proteins involved in acid secretion. This cascade of events ultimately results in reduced gastric acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of several weeks when stored at appropriate temperatures . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, this compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, the compound can cause toxic effects, including gastrointestinal disturbances and potential liver toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound is subject to oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and efficacy . The metabolic pathways of this compound also influence its interaction with other drugs and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound is absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream. Transporters and binding proteins facilitate the movement of this compound across cell membranes and its accumulation in specific tissues. The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .

Subcellular Localization

This compound is localized primarily in the cytoplasm of target cells, where it exerts its inhibitory effects on the histamine H2 receptor . The compound may also be found in other subcellular compartments, depending on its interactions with cellular proteins and transporters. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopotentidine is synthesized through a multi-step process involving the condensation of 4-aminobenzoic acid with 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Aminopotentidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which provides it with distinct binding properties and pharmacokinetic characteristics compared to other histamine H2 receptor antagonists .

Properties

IUPAC Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDSYWWNDGAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276539
Record name Aminopotentidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140873-26-3
Record name Aminopotentidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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